molecular formula C15H15ClN2O4S B2622525 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea CAS No. 2034599-99-8

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea

Cat. No.: B2622525
CAS No.: 2034599-99-8
M. Wt: 354.81
InChI Key: SRZIQGOLJQYMQG-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a benzodioxole and a chlorothiophene moiety, suggests potential biological activity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Chlorothiophene Group: This step involves the halogenation of thiophene followed by substitution reactions to introduce the chlorine atom.

    Coupling with Urea: The final step involves the reaction of the benzodioxole and chlorothiophene intermediates with isocyanates or urea derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, urea derivatives can act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The benzodioxole and chlorothiophene groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]urea: Similar structure with a hydroxyl group instead of a methoxy group.

    1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-bromothiophen-2-yl)-2-methoxyethyl]urea: Bromine substitution instead of chlorine.

    1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-methylthiophen-2-yl)-2-methoxyethyl]urea: Methyl substitution instead of chlorine.

Uniqueness

The unique combination of benzodioxole and chlorothiophene groups in 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-20-12(13-4-5-14(16)23-13)7-17-15(19)18-9-2-3-10-11(6-9)22-8-21-10/h2-6,12H,7-8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZIQGOLJQYMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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